molecular formula C19H22N2O4 B4537455 N-[2-(4-methoxyphenyl)ethyl]-N'-[(4-methoxyphenyl)methyl]oxamide

N-[2-(4-methoxyphenyl)ethyl]-N'-[(4-methoxyphenyl)methyl]oxamide

Cat. No.: B4537455
M. Wt: 342.4 g/mol
InChI Key: APJFXXSDLWJJMW-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-N’-[(4-methoxyphenyl)methyl]oxamide is an organic compound that belongs to the class of oxamides Oxamides are a type of amide derived from oxalic acid This compound is characterized by the presence of two methoxyphenyl groups attached to the oxamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-N’-[(4-methoxyphenyl)methyl]oxamide typically involves the reaction of 4-methoxyphenylacetic acid with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-methoxyphenethylamine to yield the desired oxamide. The reaction conditions generally include:

  • Formation of Acid Chloride

      Reagents: 4-methoxyphenylacetic acid, oxalyl chloride

      Conditions: Anhydrous conditions, typically in the presence of a base such as pyridine

      Temperature: Room temperature to 50°C

  • Formation of Oxamide

      Reagents: Acid chloride, 4-methoxyphenethylamine

      Conditions: Anhydrous conditions, typically in the presence of a base such as triethylamine

Industrial Production Methods

Industrial production of N-[2-(4-methoxyphenyl)ethyl]-N’-[(4-methoxyphenyl)methyl]oxamide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]-N’-[(4-methoxyphenyl)methyl]oxamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The oxamide group can be reduced to form corresponding amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation

      Reagents: Potassium permanganate, chromium trioxide

      Conditions: Acidic or basic conditions, elevated temperatures

  • Reduction

      Reagents: Lithium aluminum hydride, sodium borohydride

      Conditions: Anhydrous conditions, room temperature to reflux

  • Substitution

      Reagents: Various nucleophiles (e.g., halides, amines)

Major Products Formed

    Oxidation: Formation of phenolic derivatives

    Reduction: Formation of amines

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-N’-[(4-methoxyphenyl)methyl]oxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-N’-[(4-methoxyphenyl)methyl]oxamide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-methoxyphenyl)ethyl]-N’-[4-(pentyloxy)phenyl]ethanediamide
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

N-[2-(4-methoxyphenyl)ethyl]-N’-[(4-methoxyphenyl)methyl]oxamide is unique due to its specific structural features, including the presence of two methoxyphenyl groups attached to the oxamide backbone. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-N'-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-24-16-7-3-14(4-8-16)11-12-20-18(22)19(23)21-13-15-5-9-17(25-2)10-6-15/h3-10H,11-13H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJFXXSDLWJJMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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